molecular formula C16H15N3O4S B3008754 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid CAS No. 2305271-25-2

2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid

Cat. No.: B3008754
CAS No.: 2305271-25-2
M. Wt: 345.37
InChI Key: XFWMXUYFGFBTQB-UHFFFAOYSA-N
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Description

2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid is a complex organic compound that features a cyanopyridine moiety, a sulfonylamino group, and a phenylbutanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Cyanopyridine Moiety: This can be achieved by reacting a suitable pyridine derivative with a cyanating agent under controlled conditions.

    Introduction of the Sulfonylamino Group: The cyanopyridine intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonylamino derivative.

    Coupling with Phenylbutanoic Acid: The final step involves coupling the sulfonylamino cyanopyridine with phenylbutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanopyridine moiety to other functional groups.

    Substitution: The sulfonylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyanopyridine moiety can interact with nucleophilic sites, while the sulfonylamino group can form hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to its esters, the acid form may exhibit different solubility and reactivity profiles, making it suitable for distinct applications.

Properties

IUPAC Name

2-[(6-cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c17-10-13-7-8-14(11-18-13)24(22,23)19-15(16(20)21)9-6-12-4-2-1-3-5-12/h1-5,7-8,11,15,19H,6,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWMXUYFGFBTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NS(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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